2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is a complex organic compound characterized by the presence of multiple bromine atoms and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate typically involves multi-step organic reactionsThe final step involves the coupling of the benzodioxin derivative with a bromobenzoate compound under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Scientific Research Applications
2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and benzodioxin moiety. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-isopropyl-3-methylphenol: This compound shares the dibromo substitution pattern but differs in the presence of an isopropyl group and a phenol moiety.
2,5-dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Similar in its dibromo substitution but contains a benzoquinone core instead of a benzodioxin moiety.
Uniqueness
What sets 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate apart is its unique combination of a benzodioxin moiety with multiple bromine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H15Br3N2O5 |
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Molecular Weight |
639.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H15Br3N2O5/c24-16-3-1-2-14(8-16)23(30)33-21-15(9-17(25)11-18(21)26)12-27-28-22(29)13-4-5-19-20(10-13)32-7-6-31-19/h1-5,8-12H,6-7H2,(H,28,29)/b27-12+ |
InChI Key |
SRICXWCKNPAWPY-KKMKTNMSSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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